Diethoxydiphenylsilane

Description

Evolution of Organosilane Precursors in Material Synthesis Research

The use of organosilane precursors in material synthesis has evolved significantly over the past few decades. Initially, simpler molecules like tetraethoxysilane (TEOS) were predominantly used to create silica-based materials. nih.gov However, the demand for materials with tailored properties, such as improved thermal stability, hydrophobicity, and specific optical or electronic characteristics, led researchers to explore organosilanes with organic functionalities. researchgate.net This led to the development of a diverse library of precursors with varying organic substituents, including alkyl, aryl, and functional groups, which can be incorporated into the silica (B1680970) network to form hybrid materials with precisely controlled properties. rsc.orgpolytechnique.edu The evolution was driven by the need to overcome challenges in various applications, from low-dielectric constant materials in microelectronics to advanced coatings and functionalized surfaces. nih.govresearchgate.net

Significance of Diphenyl-Substituted Alkoxysilanes in Contemporary Chemical Research

Among the various classes of organosilanes, diphenyl-substituted alkoxysilanes, such as diethoxydiphenylsilane (B121531), hold particular importance in modern chemical research. The presence of two phenyl groups directly attached to the silicon atom introduces significant steric hindrance and rigidity into the resulting material. This structural feature can enhance thermal stability, improve mechanical properties, and influence the refractive index of polymers and coatings. scispace.comits.ac.id The phenyl groups also impart hydrophobicity to the material, a desirable characteristic in applications requiring water repellency. gelest.com Furthermore, the specific electronic nature of the phenyl rings can be exploited in the design of materials with tailored dielectric properties for applications in electronics and energy storage. rsc.org

Scope of Academic Inquiry on this compound Systems

Academic research on this compound systems is multifaceted, exploring its synthesis, polymerization behavior, and its application in a variety of advanced materials. chemicalbook.comresearchgate.net A significant area of investigation involves its use as a co-monomer in the synthesis of polysiloxanes, where the incorporation of diphenylsiloxy units can modify the properties of the resulting silicone polymers. scispace.comresearchgate.net Researchers have also extensively studied its role in sol-gel processes to create hybrid glasses and ceramics with enhanced thermal and mechanical properties. nih.govsigmaaldrich.com Furthermore, the unique properties of this compound-derived materials have led to their exploration in specialized applications such as high-performance coatings, gelest.com materials for solid-phase microextraction, nih.govcookechem.com and as components in dielectric layers for electronic devices. rsc.org

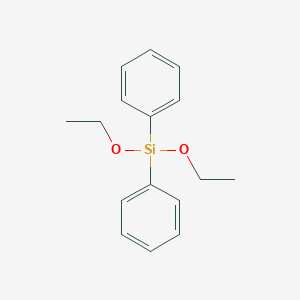

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062519 | |

| Record name | Diphenyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Diethoxydiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000472 [mmHg] | |

| Record name | Diethoxydiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2553-19-7 | |

| Record name | Diphenyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxydiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxydiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLDIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Diethoxydiphenylsilane

Diethoxydiphenylsilane (B121531) is a colorless to yellowish transparent liquid. lookchem.com Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2553-19-7 | techservesolutions.in |

| Molecular Formula | (C6H5)2Si(OC2H5)2 | techservesolutions.in |

| Molecular Weight | 272.41 g/mol | techservesolutions.in |

| Density | 1.033 g/mL at 25 °C | chemicalbook.comcookechem.comtechservesolutions.insigmaaldrich.com |

| Boiling Point | 167 °C at 15 mmHg | chemicalbook.comtechservesolutions.insigmaaldrich.com |

| Refractive Index (n20/D) | 1.525 | chemicalbook.comcookechem.comlookchem.comtechservesolutions.insigmaaldrich.com |

| Flash Point | >230 °F (>110 °C) | chemicalbook.comsigmaaldrich.com |

| Sensitivity | Moisture Sensitive | chemicalbook.comlookchem.com |

Synthesis and Manufacturing Processes

The synthesis of diethoxydiphenylsilane (B121531) can be achieved through various chemical reactions. One common method involves the reaction of dichlorodiphenylsilane (B42835) with ethanol. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another synthetic route is the dehydrogenative coupling of diphenylsilane (B1312307) with ethanol. publish.csiro.au This method offers a more direct approach to forming the Si-O-C bond. The synthesis can be performed in the presence of a suitable catalyst to facilitate the reaction. publish.csiro.au

Industrial manufacturing processes focus on optimizing these reactions to achieve high yields and purity. The choice of solvent and reaction conditions, such as temperature and catalyst, plays a crucial role in the efficiency of the synthesis. google.com

Applications in Advanced Research Domains

Functional Coatings Research

The compound serves as a critical building block in the formulation of sophisticated functional coatings. Its ability to form stable siloxane bonds upon hydrolysis and condensation is fundamental to creating durable and effective coating architectures on various substrates.

Anti-Corrosive Coating Architectures

Silane-based coatings are a key area of research for corrosion protection on metallic surfaces. While research often focuses on a broad range of functionalized silanes, the principles are applicable to compounds like Diethoxydiphenylsilane (B121531). These coatings can protect various metals, including steel, aluminum, and galvanized substrates, by forming a dense, cross-linked barrier layer. google.com This layer provides adhesion between the metal substrate and subsequent paint or coating layers and acts as a barrier to corrosive elements. The curing of these silane (B1218182) films, which can occur at temperatures from 20 to 120°C, is essential for establishing their protective effect. google.com The development of these coatings is aimed at applications in diverse industries, from automotive parts and construction materials to marine and aerospace components. google.com

Textile Functionalization and Hybrid Coatings

The functionalization of textiles is a process that imparts new properties, such as hydrophobicity or antimicrobial activity, to fabrics. mdpi.com Silane coupling agents are instrumental in this field, often used to create hybrid coatings in conjunction with other polymers. For instance, research has been conducted on applying mixtures of chitosan, a bio-based polymer, with various alkoxysilanes to cotton and polyester (B1180765) fabrics. mdpi.com These treatments can modify the surface properties of the textiles, such as their interaction with water. While specific studies might highlight amino- or epoxy-functionalized silanes, the underlying sol-gel chemistry is a pathway where this compound could be employed to create durable, functional finishes on textile materials. mdpi.com The goal is to develop sustainable and effective treatments for a new generation of functional fabrics. mdpi.comresearchgate.net

Advanced Surface Modification Strategies

This compound is explicitly noted as a reagent for the surface modification of materials like nanoporous rice husk silica (B1680970). sigmaaldrich.com The process of surface modification with silanes can alter the surface properties of nanoparticles, for example, to improve their dispersion stability in various solvents. nih.gov This is achieved by the chemical reaction between the silane and silanol (B1196071) groups on the surface of materials like silica. nih.govresearchgate.net Such modifications can transform a hydrophilic surface into a hydrophobic one, a critical step in creating materials for applications like superhydrophobic coatings. researchgate.net The ability to precisely control surface chemistry is vital for developing advanced materials with tailored properties. chalmers.se

Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound has been pivotal in developing highly sensitive detection methods, particularly through its use in creating novel extraction coatings.

Solid-Phase Microextraction (SPME) Coating Development

Solid-phase microextraction (SPME) is a widely used sample preparation technique that efficiently extracts a broad range of analytes. ojp.gov A novel SPME fiber coating based on this compound has been developed using sol-gel technology. nih.govchemsrc.com This advanced coating has demonstrated superior extraction capabilities for various compounds. It has been successfully used for the determination of polycyclic aromatic hydrocarbons (PAHs) in samples such as milk and human urine. sigmaaldrich.comchemsrc.com The this compound-based fiber provides a robust and efficient medium for concentrating trace levels of analytes prior to analysis. chemsrc.com

Integration in Ion Mobility Spectrometric Detection Systems

The this compound-based SPME coatings have been effectively integrated with ion mobility spectrometry (IMS) for the detection of highly sensitive compounds. nih.gov IMS is a rapid separation technique that distinguishes ions based on their mobility in a buffer gas under an electric field. nih.gov A planar SPME device with a this compound coating was developed for the headspace extraction and subsequent IMS detection of explosives and explosive taggants. nih.gov This system demonstrated significantly higher responses compared to commercial traps, showcasing the superior extraction capability of the developed coating. nih.gov

The table below details the findings from a study utilizing a this compound-based coating for the detection of explosives.

| Analyte | Optimal Extraction Time (min) | Optimal Extraction Temperature (°C) | Detection Method |

| 2,4,6-Trinitrotoluene (TNT) | 45 | 40 | Ion Mobility Spectrometry |

| 2,4-Dinitrotoluene (DNT) | 45 | 40 | Ion Mobility Spectrometry |

| Ethylene (B1197577) Glycol Dinitrate (EGDN) | 45 | 40 | Ion Mobility Spectrometry |

| Data derived from a study on a novel this compound-based coating for planar solid-phase microextraction. nih.gov |

This integration of a specialized SPME coating with IMS provides a powerful analytical tool for sensitive and rapid detection in various applications, including security screening. nih.govpublications.gc.ca

Catalysis and Reaction Engineering Research

This compound plays a significant role in catalysis and reaction engineering, primarily as a precursor for robust catalytic materials and as a critical component in controlling polymerization reactions. Its unique chemical structure allows it to be a versatile building block for silica-based catalysts and an effective modulator in complex catalytic systems.

This compound serves as a valuable precursor in the synthesis of advanced catalytic materials, particularly those requiring a silica (SiO₂) matrix or surface modification. The silicon-oxygen bonds and the reactive ethoxy groups make it suitable for creating stable and well-dispersed catalyst supports.

The process of forming these materials often involves sol-gel methods or surface impregnation. In these processes, the alkoxysilane, such as this compound, undergoes hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups (-OEt) yields reactive silanol groups (Si-OH), which then condense with each other or with hydroxyl groups on a support surface to form stable siloxane (Si-O-Si) bridges. This chemistry is fundamental to building a silica network or anchoring silica onto other materials.

Research has shown that silica-based supports are often preferred over others like alumina (B75360) because they tend to be less acidic, which can reduce coke formation and subsequent catalyst deactivation in certain high-temperature hydrotreating applications. google.com By using this compound, researchers can create silica-supported catalysts where catalytically active metals like molybdenum, cobalt, and nickel are finely dispersed, although achieving high dispersion on silica can be challenging compared to alumina. google.com

Furthermore, silanes are used to modify the surfaces of other types of catalysts, such as mixed metal oxides. nih.govmdpi.com This surface modification, or silanization, can alter the catalyst's surface properties, for instance, by increasing its hydrophobicity. This is particularly useful in reactions involving organic, non-polar reactants, such as in the transesterification of vegetable oils to produce biodiesel. mdpi.com A silane-modified mixed metal oxide catalyst, for example, can improve the interaction between the hydrophobic oil and the catalyst surface, leading to higher reaction yields. mdpi.com

The table below summarizes the types of catalytic materials that can be synthesized using silane precursors like this compound.

| Catalyst Type | Precursor Role | Synthesis Method | Resulting Advantage | Relevant Application |

| Silica-Supported Catalysts | Forms the primary support matrix. | Sol-gel, Pore-filling impregnation. | Provides a stable, high-surface-area support with potentially lower acidity than alumina. google.com | Hydrotreating, Hydrogenation. google.com |

| Modified Metal Oxide Catalysts | Acts as a surface modifying agent. | Wetness impregnation followed by silanization. | Increases surface hydrophobicity, improving catalyst-reactant interaction. mdpi.com | Biodiesel production via transesterification. nih.govmdpi.com |

| Functionalized Siloxane Materials | Building block for polymers with specific functionalities. | Catalytic hydrolysis of the silane. | Creates materials with controlled structure and properties like thermal and oxidative stability. nih.gov | Specialty silicones and materials science. nih.gov |

This compound and similar alkoxysilane compounds are extensively researched for their role as external electron donors (EEDs) in Ziegler-Natta catalysis, particularly for the polymerization of propylene (B89431). mdpi.com Ziegler-Natta catalysts are complex systems, typically comprising a titanium compound on a magnesium chloride support, which are activated by an organoaluminum co-catalyst. byjus.comepo.org In propylene polymerization, an external donor is crucial for controlling the stereochemistry of the resulting polypropylene (B1209903) chain. epo.org

The primary function of an external donor like this compound is to enhance the stereoselectivity of the catalyst. nih.gov It achieves this by selectively deactivating or modifying the aspecific active sites on the catalyst surface, thereby favoring the formation of highly isotactic polypropylene, a polymer with a regular, crystalline structure that imparts valuable properties like high stiffness and tensile strength. nih.govnih.gov The interaction between the external donor, the co-catalyst (e.g., triethylaluminum), and the titanium active centers is a key aspect of the polymerization mechanism. byjus.com

Research has demonstrated that the chemical structure of the alkoxysilane donor is critical. buct.edu.cn Sterically demanding (bulky) substituents on the silicon atom can lead to the production of polypropylene with specific combinations of properties, such as low MFR and high xylene solubles (a measure of amorphous content), which can be difficult to achieve with other donors. google.comgoogle.com

The table below presents research findings on how different silane external donors impact key parameters in propylene polymerization, illustrating the optimization possibilities available through donor selection.

| External Donor Type | Catalyst Activity | Polymer Isotacticity | Hydrogen Response / MFR | Molecular Weight (Mw) | Reference |

| Aminosilane | High | Moderate | High | Low | buct.edu.cn |

| Dicyclopentyl dimethoxy silane (D-Donor) | Lower than aminosilane | High | Low | High | buct.edu.cn |

| Cyclohexyl methyl dimethoxysilane (B13764172) (C-Donor) | High | High | Low | High | nih.gov |

| Novel Cycloalkoxy Silanes (ED1, ED2) | High | High (97.6-98.7% isotactic index) | High | Lower than C-Donor | nih.gov |

| Piperidine methyl dimethoxysilane (Donor-PMe) | Increases with Si/Ti ratio | Increases with Si/Ti ratio | - | Broad molecular weight distribution | researchgate.net |

These findings underscore the importance of this compound and its analogs in reaction optimization. By carefully selecting the external donor, researchers and engineers can fine-tune the polymerization process to produce polypropylene with a desired balance of properties, including stiffness, impact strength, and processability, tailored for specific applications from pipes (B44673) and films to automotive parts. google.com

Characterization and Spectroscopic Analysis of Diethoxydiphenylsilane Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure and bonding of diethoxydiphenylsilane (B121531).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR provide detailed structural information. chemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethoxy and phenyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the phenyl protons appear as multiplets in the aromatic region (approximately 7.35-7.69 ppm). chemicalbook.com The quartet corresponding to the methylene (B1212753) protons (-OCH₂-) of the ethoxy groups is observed around 3.87 ppm, and the triplet for the methyl protons (-CH₃) appears at approximately 1.25 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov The phenyl carbons show signals in the downfield region, typically between 127 and 135 ppm. The carbon atoms of the ethoxy groups resonate at lower field strengths.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing silicon-containing compounds. nih.govunige.ch The chemical shift of the silicon atom in this compound provides insight into its coordination environment and the nature of the substituents. unige.chhuji.ac.il The natural abundance of the ²⁹Si isotope is low (4.7%), which can make detection challenging. ucsb.edu However, techniques like Driven Equilibrium Fourier Transform (DEFT) can be employed to enhance signal acquisition for dilute samples. ucsb.edu The chemical shift range for ²⁹Si is broad, allowing for clear differentiation of various silicon environments. huji.ac.il

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Phenyl (C₆H₅) | 7.35 - 7.69 (m) |

| Methylene (OCH₂) | 3.87 (q) |

| Methyl (CH₃) | 1.25 (t) |

Data obtained from a 400 MHz spectrometer. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). m = multiplet, q = quartet, t = triplet.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. nih.gov Key vibrations include Si-O-C stretching, C-H stretching of the phenyl and ethoxy groups, and Si-Ph stretching. The strong Si-O-C asymmetric stretching vibrations are typically observed in the region of 1070-1100 cm⁻¹. The aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretching bands of the ethoxy groups are found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate and help assign the vibrational modes observed in the experimental Raman spectra. nih.gov For similar molecules, comparisons between experimental and theoretical spectra have shown good agreement, aiding in the detailed analysis of vibrational peaks. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Si-O-C Asymmetric Stretch | 1070 - 1100 |

| Si-Ph Stretch | ~1120 |

UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule. semanticscholar.org While it has broad applications in quantifying biomolecules, assessing water quality, and analyzing food and beverages, its use for a compound like this compound primarily involves characterizing the electronic properties of the phenyl groups. imgroupofresearchers.comtechnologynetworks.comthermofisher.com The phenyl rings in this compound give rise to absorption bands in the ultraviolet region of the spectrum due to π-π* transitions. The position and intensity of these bands can be influenced by the silicon substituent and the solvent environment. This technique is also valuable in monitoring chemical reactions and assessing the purity of compounds. slideshare.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.com

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 272, corresponding to its molecular weight. chemicalbook.com The spectrum also exhibits a characteristic fragmentation pattern, with prominent peaks corresponding to the loss of ethoxy groups and phenyl rings. chemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is particularly useful for the analysis of large molecules and polymers. nih.govmdpi.com While direct analysis of small molecules like this compound is less common, this technique is invaluable for characterizing polymers and materials derived from it. researchgate.net For instance, it can be used to study the products of polymerization reactions involving siloxane monomers. researchgate.net The technique provides rapid and sensitive analysis, though the sensitivity for some classes of molecules like polysaccharides can be lower compared to proteins. mdpi.comresearchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the surface and internal structure of materials.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of materials. For systems involving this compound, such as in coatings or composites, SEM can reveal information about surface roughness, particle size distribution, and the dispersion of different phases. researchgate.netresearchgate.net A method known as Density-Dependent Color SEM (DDC-SEM) can be particularly useful for visualizing different components in a sample based on their density and atomic number, which is valuable in the study of calcified tissues. biorxiv.orgbiorxiv.org

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images, allowing for the visualization of internal structures, crystal lattices, and nanoparticles. nih.govornl.gov For materials synthesized using this compound, such as mesoporous silica (B1680970), TEM is crucial for characterizing the pore structure, particle size, and morphology. nih.gov It can confirm the ordered arrangement of pores and provide evidence of the material's crystallinity. nih.govresearchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique exceptionally suited for characterizing the surface topography and morphology of materials at the nanoscale. youtube.com Unlike electron microscopy, AFM operates through a mechanical interaction between a sharp probe and the sample surface, making it highly effective for providing contrast on polymeric and functionalized surfaces without requiring a vacuum environment. youtube.com The instrument provides a true three-dimensional map of the surface, allowing for accurate measurements of height, thickness, and roughness with high resolution. youtube.com

In the context of this compound, AFM is invaluable for analyzing surfaces that have been functionalized with this silane (B1218182). Silanization is a common method to modify the surface properties of substrates like glass or silica. This compound can be used to form self-assembled monolayers or thin films on a substrate. AFM can then be employed to visualize the morphology of these layers. researchgate.net For instance, AFM imaging can reveal whether the silane forms a smooth, uniform layer or creates aggregated island-like structures. researchgate.net

Key analytical outputs from AFM studies on this compound-modified surfaces include:

Topography: High-resolution images of the surface features, showing the texture and any patterns formed by the silane molecules. youtube.com

Roughness Analysis: Quantitative measurement of the surface roughness (e.g., Root Mean Square, RMS roughness), which indicates the homogeneity of the silane coating.

Phase Imaging: This mode provides contrast based on the material properties (e.g., adhesion, viscoelasticity) of the surface. youtube.com It can differentiate between the substrate and the silane coating, or distinguish the phenyl groups from the siloxane backbone in a polymer system.

Particle and Domain Analysis: If this compound is part of a polymer blend or composite, AFM can be used to measure the size, shape, and distribution of different domains or particles. youtube.com

The following table illustrates typical data obtained from an AFM analysis of a functionalized surface.

| Parameter | Description | Typical Value Range |

| Scan Size | The lateral dimension of the imaged area. | 1 µm x 1 µm to 100 µm x 100 µm |

| Z-Range | The vertical range of topographical features. | 1 nm to 10 µm |

| RMS Roughness | Root Mean Square average of height deviations from the mean plane. | 0.1 nm - 50 nm |

| Domain Size | The average size of distinct features or aggregated particles on the surface. | 10 nm - 1 µm |

X-ray Diffraction and Scattering Techniques

X-ray techniques are powerful for probing the atomic and nanoscale structure of materials. nih.gov X-ray diffraction provides information on crystalline structures, while small-angle scattering reveals the size, shape, and arrangement of larger-scale inhomogeneities. nih.govosti.gov

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a fundamental technique for characterizing crystalline materials. slideshare.net It is used to identify crystalline phases, determine the degree of crystallinity, and measure crystallite size in a sample. slideshare.netthaiscience.info The technique is based on the principle of Bragg's Law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice produces a characteristic diffraction pattern. slideshare.net

While this compound is a liquid at room temperature, it is frequently used as a precursor in sol-gel processes or as a monomer for the synthesis of polysiloxanes and hybrid organic-inorganic materials. The resulting solid materials can be amorphous, semi-crystalline, or fully crystalline. XRD is the primary tool to analyze these structural features.

Phase Identification: The XRD pattern of a material is a fingerprint of its crystalline phases. By comparing the experimental pattern to databases like the JCPDS (Joint Committee on Powder Diffraction Standards), the specific crystalline compounds present can be identified. thaiscience.info For example, in a composite material containing silica filler and a polymer derived from this compound, XRD can distinguish between different crystalline silica polymorphs (e.g., quartz, cristobalite) and any crystalline domains within the polymer. researchgate.net

Crystallinity Determination: The XRD pattern of a semi-crystalline material consists of sharp Bragg peaks superimposed on a broad, amorphous halo. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percentage of crystallinity in the material.

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites), as described by the Scherrer equation. slideshare.net Broader peaks indicate smaller crystallites or the presence of lattice strain. thaiscience.info

A hypothetical XRD analysis of a polysiloxane synthesized using this compound might yield the data shown in the table below.

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Possible Phase/Interpretation |

| 10.5 | 8.42 | 100 | Semi-crystalline polymer domain |

| 20-30 (broad) | - | 40 | Amorphous halo from polymer backbone |

| 26.6 | 3.35 | 15 | Crystalline filler (e.g., Quartz) |

Small-Angle Scattering (SAS)

Small-Angle Scattering (SAS) is a technique used to investigate structural details at length scales typically from 1 to 100 nanometers. nsf.gov It is applicable to systems containing nanoscale inhomogeneities, such as polymers, colloids, micelles, and biological macromolecules. osti.govnsf.gov The technique can be performed using X-rays (SAXS) or neutrons (SANS), with the choice depending on the specific contrast between the different components of the system. osti.gov SAS provides quantitative information about the size, shape, and spatial arrangement of these nanoscale features. nih.gov

In systems involving this compound, SAS is an ideal tool for characterization in several scenarios:

Sol-Gel Processes: During the hydrolysis and condensation of this compound to form polysiloxanes, SAS can monitor the growth of primary particles and their aggregation into larger networks in real-time.

Polymer Blends and Composites: If a polymer derived from this compound is blended with another polymer or filled with nanoparticles, SAS can determine the size and shape of the dispersed phase domains and the average distance between them.

Self-Assembly: The phenyl groups in this compound can induce self-assembly into ordered nanostructures, such as lamellar or hexagonal phases, in certain conditions. nsf.gov SAS patterns can identify these liquid-crystalline phases by the position and ratio of their Bragg peaks. nsf.gov

Analysis of the scattering data provides key parameters like the radius of gyration (Rg), which relates to particle size, and information about the particle shape (e.g., spherical, rod-like, lamellar) through form factor modeling. anl.gov

Chromatographic Separations for Molecular Weight Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgazom.com The method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.org The separation occurs in a column packed with porous gel beads. wikipedia.org Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. ufl.edu Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edubio-rad.com

This compound is often used as a co-monomer or a chain-terminator in the synthesis of polysiloxanes and other silicon-based polymers. GPC/SEC is essential for characterizing the resulting polymers to understand how synthesis conditions affect the final molecular weight and its distribution, which in turn dictate the material's properties. jordilabs.com

The primary results from a GPC/SEC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (Đ): The ratio of Mw to Mn (Đ = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all molecules have the same length.

The analysis requires calibration with a set of well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights. ufl.edubitesizebio.com A calibration curve of log(Molecular Weight) versus elution volume is generated, which is then used to determine the molecular weight of the unknown sample. youtube.com For organo-soluble polymers derived from this compound, common organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are used as the mobile phase. azom.comufl.eduphenomenex.com

The following table presents an example of a calibration dataset and the calculated results for a hypothetical polysiloxane sample.

GPC Calibration and Sample Data

| Sample | Elution Volume (mL) | Log (MW) | MW (Da) |

| Polystyrene Std 1 | 15.2 | 5.30 | 200,000 |

| Polystyrene Std 2 | 16.5 | 4.70 | 50,000 |

| Polystyrene Std 3 | 17.8 | 4.00 | 10,000 |

| Polystyrene Std 4 | 19.0 | 3.30 | 2,000 |

| Polysiloxane Sample | 17.1 (Peak) | - | Mn = 18,500 |

| Mw = 25,900 | |||

| Đ = 1.40 |

Computational Chemistry and Theoretical Modeling of Diethoxydiphenylsilane Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the thermodynamics and kinetics of chemical reactions. mdpi.comnih.gov By calculating the electronic structure of molecular systems, DFT can map out potential energy surfaces, identify transition states, and determine activation barriers, thereby elucidating complex reaction pathways. mdpi.comresearchgate.net

The transformation of Diethoxydiphenylsilane (B121531) into polysiloxane materials begins with hydrolysis and condensation reactions. DFT calculations are instrumental in unraveling the mechanisms of these fundamental steps. researchgate.net The polymerization of alkoxysilanes involves three main reactions: hydrolysis, water-producing condensation, and alcohol-producing condensation. nih.gov

Studies on model alkoxysilanes like tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS) have established the general mechanisms, which are applicable to this compound. researchgate.net The reactions can proceed via different pathways, primarily SN2-Si (bimolecular nucleophilic substitution at silicon) or SN1-Si (unimolecular nucleophilic substitution at silicon), depending on the reaction conditions. researchgate.net

Acid-Catalyzed Mechanism: In acidic conditions, an ethoxy group is protonated, making it a better leaving group (ethanol). A water molecule then attacks the silicon center.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxyl ion directly attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then expels an ethoxide ion. nih.gov This pathway is generally described as an SN2-Si mechanism. nih.gov

Neutral Conditions: Computational studies have suggested that under neutral conditions, an SN1-Si mechanism, where the leaving group departs before the nucleophilic attack, can be more favorable than the SN2-Si pathway. researchgate.net

For this compound, the bulky and electron-withdrawing phenyl groups are expected to significantly influence reaction rates compared to simpler alkyl alkoxysilanes. The steric hindrance from the phenyl groups would likely increase the activation energy barrier for the SN2 attack, while their electronic effects would modulate the stability of intermediates and transition states. DFT calculations can precisely quantify these steric and electronic effects. For instance, a DFT investigation into the hydrolysis of fluorinated tetramethoxysilane showed that the presence of the nucleophile (F-) lowers the hydrolysis and condensation energy barriers compared to the neutral reaction. researchgate.net

Table 1: Key DFT Findings for Alkoxysilane Hydrolysis and Condensation Mechanisms

| Parameter Studied | Computational Method | Key Findings for Model Systems (e.g., TMOS, TEOS) | Relevance to this compound |

| Reaction Mechanism | DFT (e.g., B3LYP/6-311+G(d,p)) researchgate.net | In alkaline media, the SN2-Si mechanism is proposed. nih.gov In neutral and acidic media, the SN1-Si mechanism can be more favorable. researchgate.net | The presence of two phenyl groups would introduce significant steric hindrance, likely raising the energy barrier for an SN2-type attack. |

| Catalyst Effect | DFT with implicit solvent models (e.g., CPCM) researchgate.netresearchgate.net | Acid catalysts protonate the leaving group, facilitating its departure. Base catalysts act as strong nucleophiles. nih.gov | The mechanism would follow similar catalytic principles, with rates influenced by the electronic properties of the phenyl-substituted silicon center. |

| Energy Barriers | DFT calculations of transition states researchgate.net | Calculated energy barriers for TMOS hydrolysis are lower than for TEOS due to reduced steric hindrance. researchgate.net | Energy barriers for this compound are expected to be higher than for TEOS due to the increased steric bulk of the phenyl groups. |

| Solvent Effects | DFT with polarizable continuum models researchgate.net | The solvent plays a crucial role in stabilizing charged intermediates and transition states, affecting the reaction energetics. | Accurate modeling of this compound reactions requires the inclusion of solvent effects to reflect experimental conditions. |

Following the initial hydrolysis and condensation to form silanol-containing monomers and dimers, the polymerization propagates to form larger oligomers and ultimately a polymer network. DFT is used to model these chain growth steps, providing a molecular-level understanding of the process. mdpi.comosti.gov

Computational studies on the copolymerization of ethylene (B1197577) with vinylalkoxysilanes using DFT have provided a framework for analyzing such propagation reactions. mdpi.com This involves calculating the energy profiles for the insertion of a monomer unit into a growing polymer chain. Key aspects that can be analyzed for this compound polymerization include:

Chain Propagation Energetics: DFT calculations can determine the free energy barriers for the condensation reaction between a growing polysiloxane chain and a this compound monomer (or its hydrolyzed form). This helps to identify the rate-determining steps in the polymerization process. mdpi.com

Regioselectivity and Stereoselectivity: The orientation of the incoming monomer relative to the growing chain can lead to different structural isomers in the final polymer. DFT can calculate the energies of the various possible transition states to predict the most likely polymer microstructure.

Effect of Side Chains: The phenyl groups on this compound play a critical role. DFT calculations can quantify the steric hindrance between the phenyl groups of an incoming monomer and those on the growing chain, which influences the rate and selectivity of the propagation step. mdpi.com

By modeling these elementary reactions, DFT provides a detailed picture of how the molecular structure of this compound dictates the structure and properties of the resulting polysiloxane material. osti.gov

Molecular Dynamics (MD) Simulations for Structural Evolution

While DFT is excellent for detailing individual reaction steps, Molecular Dynamics (MD) simulations are employed to study the large-scale structural evolution of the system over time. shu.ac.ukmdpi.com MD uses classical mechanics to simulate the motion of atoms and molecules, allowing for the investigation of systems containing thousands or millions of atoms over nanoseconds or longer. mdpi.comresearchgate.net This is crucial for understanding how the initial products of this compound condensation assemble into macroscopic materials.

For systems derived from this compound, MD simulations can track the aggregation of oligomers, the formation of cross-linked networks, and the phase separation that can occur during the sol-gel process. nih.govmdpi.com A critical component for accurate MD simulations is the force field, a set of parameters and equations that describes the potential energy of the system. acs.org Significant research has gone into developing and validating force fields for siloxanes and related materials like polyhedral oligomeric silsesquioxanes (POSS), which share structural similarities with networks formed from this compound. shu.ac.ukacs.org

Key applications of MD simulations include:

Modeling Gelation: Simulating the transition from a solution of small oligomers (sol) to a continuous, cross-linked network (gel).

Predicting Material Properties: Once a model of the final polysiloxane structure is generated, MD can be used to calculate important physical properties such as density, glass transition temperature (Tg), and mechanical moduli. shu.ac.uk

Investigating Nanostructure: Elucidating the morphology of the final material, including pore size distribution and the spatial arrangement of the phenyl groups, which is critical for applications in optics and electronics.

Table 2: Structural and Dynamic Properties from MD Simulations of Polysiloxane Systems

| Property | Description | Simulation Output |

| Density | Mass per unit volume of the simulated polymer network. | Average density of the simulation box after equilibration. |

| Glass Transition Temp. (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. shu.ac.uk | Determined by analyzing the change in density or specific volume as a function of temperature. shu.ac.uk |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides information on bond lengths, coordination numbers, and local structure (e.g., Si-O-Si bond angles). |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of small molecules (water, ethanol) within the polymer matrix. |

| Mechanical Properties | Response of the material to applied stress. | By simulating deformation (e.g., tension, shear), one can calculate properties like Young's modulus and shear modulus. arxiv.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are fundamental for understanding the electronic structure of this compound and how it governs the molecule's reactivity. researchgate.netscience.gov These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. researchgate.net

A study on the electronic structure of a series of phenylsilanes (Ph4−nSiHn) using DFT and X-ray emission spectroscopy provides a strong model for understanding this compound. researchgate.net The analysis revealed that the energy structure is largely determined by the energy levels of the phenyl ligands, which are weakly perturbed by the silicon atom. researchgate.net

Key electronic properties calculated include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Electron Density and Partial Charges: These calculations show how electron density is distributed across the molecule. For instance, the silicon atom in alkoxysilanes is electropositive, making it susceptible to nucleophilic attack, a key step in hydrolysis. researchgate.net The Mulliken charge on the Si atom is a useful descriptor. researchgate.net

Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts like electronegativity and chemical hardness based on the electronic structure, which helps in predicting and rationalizing chemical reactivity. researchgate.net

Table 3: Calculated Electronic Properties for a Model Phenylsilane (PhSiH3) from DFT

| Property | Calculated Value / Description | Significance |

| SiKβ1 X-ray Spectra | Theoretical spectra constructed from calculations show good agreement with experimental data. researchgate.net | Validates the accuracy of the quantum chemical model for describing the electronic structure. |

| Molecular Orbital (MO) Energy | Example MO energies range from -7.067 eV to -15.396 eV for PhSiH3. researchgate.net | The energies and compositions of these orbitals determine the molecule's spectroscopic properties and reactivity. |

| Electron Density of States | Analysis shows the energy structure is dominated by the phenyl ligands, with weaker contributions from Si-H and Si-C bonds. researchgate.net | Indicates that the reactivity will be influenced by both the silicon center and the aromatic rings. |

| Chemical Bonding | MO analysis reveals contributions from pSi–C(Ph) and (s,p)Si–H bonds. researchgate.net | Provides a detailed picture of the covalent interactions within the molecule. |

Integration of Machine Learning and Artificial Intelligence in this compound Research

Potential applications in this compound research include:

Accelerating Simulations: AI can be used to create highly accurate force fields for MD simulations or to build surrogate models that predict the outcomes of expensive quantum chemical calculations at a fraction of the cost. frontiersin.orgpatsnap.com

Property Prediction: ML models can predict the properties of polysiloxanes derived from this compound based on its molecular structure and reaction conditions. nih.govresearchgate.net This is a powerful tool for materials design, allowing for the rapid screening of different silane (B1218182) precursors or processing parameters to achieve desired properties like a specific refractive index or thermal stability.

Reaction Outcome and Mechanism Prediction: AI tools are being developed that can classify and predict the most likely mechanisms and outcomes of chemical reactions based on the reactants and conditions, which could significantly speed up the understanding of this compound polymerization. ijsea.comchemistryworld.com

Inverse Design: Instead of predicting the properties of a known material, ML can be used for inverse design—specifying desired properties and having the model suggest the chemical structures and synthesis conditions needed to achieve them.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of organosilicon compounds, including diethoxydiphenylsilane (B121531), is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are safer, more efficient, and have a reduced environmental impact. eurekalert.org

One promising approach is the use of microwave-assisted synthesis. ijghc.com This technique can significantly reduce reaction times from hours or days to mere minutes, increase product yields, and minimize the use of hazardous solvents. ijghc.comgoogle.com For instance, hexa-coordinated organosilicon(IV) complexes have been synthesized from this compound and mixed azines using both conventional and microwave methods, with the latter proving to be much faster and more efficient. ijghc.com Research in this area aligns with the broader push for "green chemistry" to mitigate the environmental pollution caused by large-scale chemical production. ijghc.comacs.org

Another key area is the development of novel catalytic systems. researchgate.net Researchers are exploring earth-abundant, non-toxic metals and bio-inspired frameworks to catalyze reactions under milder conditions. researchgate.net For example, the pentamethylcyclopentadienylsilicon(II) cation (Cp*Si:+) has been shown to be a highly efficient nonmetallic catalyst for reactions like the Piers-Rubinsztajn reaction, which can be used to create controlled silicone topologies from precursors such as this compound. acs.org The pursuit of sustainable organic synthesis aims to reduce reliance on hazardous reagents and energy-intensive processes. researchgate.net

The sol-gel process is also being refined to be more environmentally friendly. researchgate.netresearchgate.net This versatile method allows for the synthesis of materials from precursors like this compound at relatively low temperatures. researchgate.net Efforts are being made to minimize the use of toxic solvents and explore water-based systems, further enhancing the green credentials of this technique. nih.gov A recent development involves a novel green chemistry process for synthesizing sulfonyl fluorides from thiols and disulfides, which, while not directly involving this compound, showcases the trend towards safer, low-cost, and eco-friendly synthetic processes that produce minimal waste. eurekalert.org

| Synthesis Approach | Key Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, less solvent usage. ijghc.comgoogle.com | Synthesis of organosilicon complexes. ijghc.com |

| Novel Catalysis | Use of non-toxic, earth-abundant metals; high efficiency under mild conditions. researchgate.net | Controlled synthesis of silicone topologies. acs.org |

| Green Sol-Gel Process | Low-temperature synthesis, potential for water-based systems. researchgate.netnih.gov | Creation of hybrid materials and coatings. researchgate.netresearchgate.net |

Development of Multifunctional Materials for Specific Research Needs

This compound is a valuable precursor in the development of advanced, multifunctional materials tailored for specific and highly specialized applications. researchgate.net Its unique chemical structure, combining flexible ethoxy groups with rigid phenyl groups, allows for the creation of materials with a wide range of optical, mechanical, and thermal properties. researchgate.net

A significant area of research is the use of this compound in sol-gel coatings for sensor applications. acs.org For example, it has been incorporated into coatings for planar solid-phase microextraction (PSPME) coupled with ion mobility spectrometry (IMS) to detect explosives and their taggants. acs.orgresearchgate.net These coatings exhibit high thermal stability and strong retention properties, enabling the rapid and sensitive detection of volatile chemical signatures from explosives like TNT and DNT. acs.orgresearchgate.net Similarly, novel solid-phase microextraction (SPME) fibers based on this compound have been developed for analyzing polycyclic aromatic hydrocarbons (PAHs) in complex matrices like milk. researchgate.net

The compound is also integral to creating hybrid organic-inorganic materials. google.comresearchgate.net By co-polycondensing this compound with other silanes, such as 3-glycidoxypropyltrimethoxysilane, researchers can induce the self-organization of nanocrystalline layered organosilicates. researchgate.net These ordered nanostructures within hybrid films can lead to materials with unique anisotropic optical properties. researchgate.net In another application, this compound is used as a quenching agent in the synthesis of low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating its role in the field of advanced electronic materials. mdpi.com

The versatility of this compound is further highlighted by its use in formulating materials with combined properties. The sol-gel process facilitates the mixture of various precursors to obtain multifunctional materials; for instance, combining this compound with other siloxanes to create materials that are both resistant to cracking and hydrophobic. researchgate.net

| Material Application | Specific Function | Key Precursors |

| Sensor Coatings (PSPME) | Detection of explosives (TNT, DNT). acs.orgresearchgate.net | This compound. acs.orgresearchgate.net |

| SPME Fibers | Analysis of Polycyclic Aromatic Hydrocarbons (PAHs). researchgate.net | This compound, (3-aminopropyl)triethoxysilane. |

| Hybrid Films | Formation of nanocrystalline layered structures with optical anisotropy. researchgate.net | This compound, 3-glycidoxypropyltrimethoxysilane. researchgate.net |

| OLED Host Materials | Component in host materials for phosphorescent emitters. mdpi.com | This compound, 3-bromo-9-phenylcarbazole. mdpi.com |

| Multifunctional Coatings | Provides properties like hydrophobicity and crack resistance. researchgate.net | This compound, tetraethoxysilane, methyltrimethoxysilane. researchgate.net |

Integration in Advanced Nanotechnology Research

This compound is an important building block in the expanding field of nanotechnology, where materials are engineered at the molecular level to achieve novel functions. cymitquimica.comchemisgroup.us Its ability to form stable, well-defined structures makes it suitable for creating nanomaterials and integrating them into advanced technological applications. chemisgroup.uskoreascience.kr

One of the key applications is in the self-assembly of ordered nanostructures. Research has shown that hybrid organic-inorganic films containing layered organosilicate nanocrystals can be formed through a self-organization process from precursor sols containing this compound and 3-glycidoxypropyltrimethoxysilane. researchgate.net The dimensions of these hybrid crystals can be controlled at the nanoscale, which is crucial for applications where optical transparency in the visible range is required. researchgate.net This bottom-up approach to creating nanostructured materials is a cornerstone of modern nanotechnology.

Furthermore, this compound is utilized in the surface modification of nanomaterials to tailor their properties. It can be used to create functionalized surfaces on nanoparticles or in the fabrication of nano-membranes, such as those derived from sintered rice husk silica (B1680970). researchgate.net This surface engineering is critical for applications ranging from advanced filtration to catalysts and sensors.

The integration of this compound extends to the development of nanodevices. For instance, its use in creating specialized coatings for solid-phase microextraction (SPME) contributes to the miniaturization of analytical systems for detecting trace chemicals, a key goal in nanotechnology. researchgate.net As nanotechnology continues to advance, particularly in areas like nanomedicine for drug delivery and nanoelectronics, the precise control over material properties offered by precursors like this compound will be increasingly valuable. nih.gov

| Nanotechnology Application | Role of this compound | Resulting Nanostructure/Device |

| Self-Assembly | Co-precursor in sol-gel process. researchgate.net | Nanocrystalline layered organosilicates. researchgate.net |

| Surface Modification | Functionalizing agent. researchgate.net | Modified nano-membranes and nanoparticles. researchgate.net |

| Nanodevice Coatings | Precursor for SPME coatings. researchgate.net | Miniaturized sensors for chemical detection. acs.orgresearchgate.net |

Synergy between Theoretical and Experimental Studies in this compound Research

The advancement of knowledge regarding this compound is increasingly driven by a powerful synergy between theoretical modeling and experimental validation. acs.orgmdpi-res.com This integrated approach allows researchers to predict material properties and reaction outcomes, guiding laboratory work to be more efficient and targeted.

Computational studies, such as those involving Density Functional Theory (DFT), are employed to understand the mechanistic pathways of reactions involving this compound. researchgate.net For example, theoretical studies can complement experimental work on the catalytic activity of novel systems, providing insights into transition states and reaction intermediates that are difficult to observe directly. acs.org This was seen in studies of the Cp*Si:+ catalyst, where both experimental and theoretical methods were used to understand its efficiency in organosilicon chemistry. acs.org

In the development of new materials, theoretical calculations are used to guide the design of functional coatings. sciengine.com By modeling the binding energy between an analyte and a potential coating material derived from this compound, scientists can predict the coating's effectiveness before synthesis. sciengine.com This accelerates the screening process for new materials for applications like solid-phase microextraction. sciengine.com For instance, the development of SPME fibers for detecting explosives or pollutants can be optimized by first modeling the interactions and then confirming the results with experimental data on extraction efficiency and sensitivity. researchgate.net

Furthermore, experimental design methodologies, such as response surface modeling, are used to optimize reaction or extraction conditions. researchgate.netnih.gov In the development of an analytical method for polycyclic aromatic hydrocarbons using a this compound-based fiber, regression models were applied to find the optimal experimental conditions for temperature and time to achieve the highest extraction efficiency. researchgate.net This combination of statistical modeling and empirical testing ensures that the final methods are robust and highly optimized. nih.gov This interplay between prediction and practice is crucial for tackling complex challenges and unlocking the full potential of this compound in various scientific fields.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Diethoxydiphenylsilane that influence its suitability as a precursor in organosilicon synthesis?

- Methodological Answer : Key properties include its molecular weight (272.41 g/mol), density (1.033 g/mL at 25°C), and hydrolytic stability. These parameters determine its reactivity in sol-gel processes or cross-coupling reactions. For instance, the density and viscosity influence diffusion rates in solution-phase syntheses. Researchers should reference CRC Handbook data for temperature-dependent property variations (e.g., boiling point at 296°C under reduced pressure) to design reaction conditions .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and Si NMR) to confirm substituent arrangement and gas chromatography (GC) with flame ionization detection to assess purity. For example, the InChIKey (ZZNQQQWFKKTOSD-UHFFFAOYSA-N) can validate structural consistency against spectral databases. Cross-reference with density and refractive index measurements (1.5269 at 20°C) for batch-to-batch consistency .

Q. What handling and storage protocols are critical to prevent premature hydrolysis of this compound during experiments?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) in sealed containers at temperatures below 25°C. Use anhydrous solvents and moisture-free glassware. Implement local exhaust ventilation and desiccant-filled drying tubes during reactions. Safety protocols, including PPE (gloves, goggles), align with industrial hygiene practices to minimize hydrolysis risk .

Advanced Research Questions

Q. In solid-phase microextraction (SPME) fiber development, how do experimental parameters (e.g., coating thickness, curing time) influence extraction efficiency when using this compound as a stationary phase?

- Methodological Answer : Optimize coating thickness (e.g., 50–100 µm) via dip-coating cycles and curing at 150–200°C under nitrogen. Higher thickness increases surface area but may reduce analyte diffusion rates. Validate using extraction recovery studies for target analytes (e.g., polycyclic aromatic hydrocarbons) via GC-MS. Bianchi et al. (2008) demonstrated 85–95% recovery in milk samples by adjusting these parameters .

Q. How should researchers address discrepancies in reported reactivity data for this compound under varying anhydrous conditions?

- Methodological Answer : Conduct controlled experiments to isolate variables (e.g., trace water content, catalyst type). Use Karl Fischer titration to quantify residual moisture in solvents. Compare results with literature under standardized conditions (e.g., 0.1% water vs. <0.01%). Statistical tools like ANOVA can identify significant deviations, while mechanistic studies (e.g., FT-IR monitoring of Si-O bond formation) resolve kinetic contradictions .

Q. What strategies ensure reproducibility in this compound-mediated reactions, particularly in moisture-sensitive catalytic systems?

- Methodological Answer : Standardize reaction setups using Schlenk lines or gloveboxes. Pre-dry all reagents (molecular sieves) and validate anhydrous conditions via blank runs. Document solvent purity (e.g., ≤50 ppm HO) and catalyst activation steps. Replicate protocols from peer-reviewed studies, such as Bianchi et al.’s SPME fiber preparation, with detailed metadata on environmental controls .

Q. How can researchers interpret GC-MS data when analyzing this compound-derived stationary phases for trace analyte detection?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Compare retention indices across multiple columns to confirm phase consistency. For quantification, apply calibration curves with detection limits validated via signal-to-noise ratios. Reference Bianchi et al.’s approach, which achieved limits of detection (LOD) of 0.1–0.5 ng/mL for PAHs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.